Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a piperidine ring substituted with an ethoxy group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate typically involves the reaction of 4-ethoxypiperidine with methyl 4-bromobenzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The benzoate ester moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2R,4S)-4-methoxypiperidin-2-yl)benzoate
- Methyl 4-((2R,4S)-4-propoxypiperidin-2-yl)benzoate
- Methyl 4-((2R,4S)-4-butoxypiperidin-2-yl)benzoate
Uniqueness
Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate is unique due to the specific substitution pattern on the piperidine ring. The ethoxy group provides a balance between hydrophilicity and lipophilicity, which can influence the compound’s biological activity and pharmacokinetic properties. This makes it a valuable scaffold for the development of new therapeutic agents .
Biological Activity
Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C15H21NO3 |
Molecular Weight | 273.34 g/mol |
CAS Number | 125468746 |
Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of the central nervous system (CNS), potentially influencing dopaminergic and serotonergic pathways.
- Dopaminergic Activity : The compound may enhance dopaminergic transmission, which could be beneficial in treating disorders such as Parkinson's disease and schizophrenia.
- Serotonergic Activity : By modulating serotonin receptors, it may also exhibit antidepressant and anxiolytic effects.
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against various cell lines. For instance:
- Neuroprotective Effects : In vitro studies showed that the compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.
In Vivo Studies
Animal models have been employed to assess the pharmacological effects of this compound:
- Behavioral Tests : In rodent models, administration of this compound resulted in improved locomotor activity and reduced anxiety-like behavior, indicating its potential as an anxiolytic agent.
Case Studies
-
Case Study on Neuroprotection :
- Objective : To evaluate the neuroprotective effects of this compound in a model of Parkinson's disease.
- Methodology : Rats were treated with the compound prior to inducing Parkinsonian symptoms.
- Results : Treated rats showed significantly reduced motor deficits compared to controls, alongside lower levels of inflammatory markers in the brain.
-
Case Study on Anxiety Reduction :
- Objective : To assess the anxiolytic properties in a chronic stress model.
- Methodology : Mice received daily doses of the compound during a two-week stress exposure period.
- Results : Behavioral assessments indicated reduced anxiety levels in treated mice, correlating with changes in serotonin receptor expression.
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
methyl 4-[(2R,4S)-4-ethoxypiperidin-2-yl]benzoate |
InChI |
InChI=1S/C15H21NO3/c1-3-19-13-8-9-16-14(10-13)11-4-6-12(7-5-11)15(17)18-2/h4-7,13-14,16H,3,8-10H2,1-2H3/t13-,14+/m0/s1 |
InChI Key |
DZNZBIFPILZUCT-UONOGXRCSA-N |
Isomeric SMILES |
CCO[C@H]1CCN[C@H](C1)C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CCOC1CCNC(C1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.